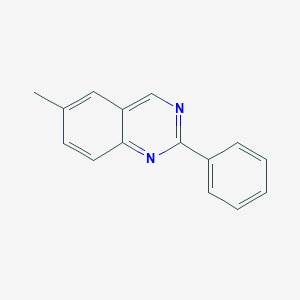

6-Methyl-2-phenylquinazoline

Description

Properties

IUPAC Name |

6-methyl-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-16-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFMGMNNXSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376431 | |

| Record name | 6-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121910-86-9 | |

| Record name | 6-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-phenylquinazoline

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is a key structural motif in numerous therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[1][2] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of its pharmacological properties, making the development of efficient and versatile synthetic routes to novel quinazoline derivatives a paramount objective for researchers in drug development. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 6-Methyl-2-phenylquinazoline, offering field-proven insights for researchers and scientists.

Strategic Synthesis of this compound

Plausible Synthetic Pathway: A Palladium-Catalyzed Three-Component Reaction

The logical pathway for the synthesis of this compound involves the reaction of 2-amino-5-methylbenzonitrile with benzaldehyde. The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a Validated Method)

This protocol is adapted from a well-established procedure for the synthesis of structurally similar 4-arylquinazolines.[3]

Materials and Reagents:

| Reagent/Material | Purity/Grade |

| 2-Amino-5-methylbenzonitrile | ≥98% |

| Benzaldehyde | ≥99% |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |

| Xantphos | ≥98% |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |

| Ethyl acetate | ACS grade |

| Hexane | ACS grade |

| Brine (saturated NaCl solution) | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade |

| Silica gel | For column chromatography |

Procedure:

-

Reaction Setup: To a dry reaction tube, add 2-amino-5-methylbenzonitrile (1.0 mmol), benzaldehyde (1.2 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen and moisture.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the reaction mixture under the inert atmosphere.

-

Reaction: Seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Comprehensive Characterization of this compound

The definitive identification and purity assessment of the synthesized this compound rely on a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 121910-86-9 | [4][5] |

| Molecular Formula | C₁₅H₁₂N₂ | [4][5] |

| Molecular Weight | 220.27 g/mol | [4][5] |

| Appearance | Expected to be a solid | |

| Melting Point | 130-132 °C (solvent: isopropyl ether) | [4] |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazoline and phenyl rings, as well as a characteristic singlet for the methyl group.

-

Expected Chemical Shifts (δ, ppm):

-

A singlet for the methyl protons (C6-CH₃) is anticipated around 2.5 ppm .

-

Multiplets for the aromatic protons of the quinazoline and phenyl rings are expected in the range of 7.4-8.5 ppm .

-

The proton at the C5 position of the quinazoline ring is likely to appear as a doublet or doublet of doublets at a downfield shift due to its proximity to the nitrogen atom.

-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

The methyl carbon (C6-CH₃) should appear around 21-22 ppm .

-

The aromatic carbons are expected in the region of 120-150 ppm .

-

The quaternary carbons of the quinazoline ring (C2, C4, C8a, and C4a) will show distinct signals, with C2 and C4 being the most downfield.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the characteristic functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

3050-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

2920-2980 cm⁻¹: C-H stretching of the methyl group.

-

1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinazoline ring system.

-

~1450 cm⁻¹: C-H bending of the methyl group.

-

700-900 cm⁻¹: C-H out-of-plane bending vibrations of the substituted benzene rings.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (m/z):

-

The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 220 or 221 , respectively, corresponding to the molecular formula C₁₅H₁₂N₂.

-

The following diagram illustrates the relationship between the different characterization techniques for the validation of the synthesized compound.

Caption: Relationship between various analytical techniques for the structural validation and purity assessment of this compound.

Conclusion and Future Directions

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound, a valuable scaffold in medicinal chemistry. The detailed, albeit adapted, experimental protocol provides a solid foundation for its synthesis in a research setting. The comprehensive characterization plan, based on established data for analogous structures, offers a reliable framework for the structural elucidation and purity verification of the final product. The continued exploration of novel synthetic methodologies and the biological evaluation of new quinazoline derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

ChemBK. This compound. [Link]

-

ChemSynthesis. 6-methyl-2,4-diphenylquinazoline. [Link]

-

ChemSynthesis. List of CAS numbers | Chemical Synthesis Database - page 99. [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

Matrix Fine Chemicals. This compound | CAS 121910-86-9. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

-

ResearchGate. Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. [Link]

- Google Patents. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.

-

Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

-

lookchem. Cas 39166-25-1,Morpholine, 4-[(1E)-2-phenylethenyl]-. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

-

Organic Chemistry Portal. A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization. [Link]

-

ResearchGate. An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. [Link]

-

Sci-Hub. A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp 3 C−H Functionalization. [Link]

-

National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

-

National Center for Biotechnology Information. 6-Methyl-2,4-diphenylquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CAS 121910-86-9 [matrix-fine-chemicals.com]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"biological activity of novel 6-Methyl-2-phenylquinazoline derivatives"

An In-depth Technical Guide on the Biological Activity of Novel 6-Methyl-2-phenylquinazoline Derivatives

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific subclass: this compound derivatives. We delve into their synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential and structure-activity relationships of these promising compounds.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The Privileged Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[1][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully commercialized, particularly in the field of oncology, underscoring the therapeutic importance of this heterocyclic motif.[2][3]

Focus on this compound Derivatives

Among the vast library of quinazoline analogs, the this compound scaffold presents a unique combination of structural features that have garnered significant interest. The methyl group at the 6-position and the phenyl group at the 2-position can be strategically modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This guide will specifically explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. A common approach is the condensation of a substituted anthranilic acid with an appropriate reagent to form the quinazoline core.

General Synthetic Pathways

A prevalent method for synthesizing the 2-phenylquinazolin-4(3H)-one precursor involves the reaction of 2-aminobenzamide with benzaldehyde, followed by chlorination and subsequent substitution reactions to introduce various functionalities.[3] For 6-methyl substituted derivatives, the starting material would be 2-amino-5-methylbenzoic acid (5-methylanthranilic acid).

Experimental Protocol: General Synthesis of a 2-phenylquinazolin-4(3H)-one derivative

-

Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one.

-

To a solution of 2-aminobenzamide in ethanol, add benzaldehyde.

-

Add iodine as a catalyst and stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.[3]

-

-

Step 2: Chlorination.

-

Dissolve the 2-phenylquinazolin-4(3H)-one in phosphorus oxychloride (POCl3).

-

Reflux the mixture at 90°C for 5 hours.[3]

-

Carefully quench the reaction with ice water and neutralize with a suitable base.

-

Extract the product, 4-chloro-2-phenylquinazoline, with an organic solvent.

-

-

Step 3: Amination.

-

React the 4-chloro-2-phenylquinazoline intermediate with various amino derivatives in ethanol at room temperature overnight.[3]

-

The final products can be purified by column chromatography.

-

Anticancer Activity of this compound Derivatives

Quinazoline derivatives are well-established as potent anticancer agents, and this compound analogs are no exception.[1][4] Their antitumor effects are often mediated through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][6]

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. By binding to the ATP-binding site of these kinases, quinazoline derivatives can block downstream signaling pathways.

Some quinazoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][7] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[8]

A significant number of quinazoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] This can be achieved through various mechanisms, including the activation of caspases, disruption of the mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[5][9]

In Vitro and In Vivo Studies: A Summary of Findings

Numerous studies have demonstrated the potent in vitro cytotoxic activity of novel quinazoline derivatives against a panel of human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Not specified | Significant antibacterial and antifungal activity | [10] |

| 2,4-diamino-N,N-disubstituted quinazolines | MCF-7, HepG2, HT-29 | 1.0 to 14.3 µM | [5] |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 lung cancer cells | 0.44 µM | [9] |

| 3-methylquinazolinone derivative | A431, A549, MCF-7, NCI-H1975 | 0.87 to 6.42 µM | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Properties of this compound Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazoline derivatives have emerged as promising anti-inflammatory agents.[12][13]

Mechanism of Action: Modulation of Inflammatory Mediators

Studies have shown that some 2-phenylquinazoline analogs can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in stimulated macrophages.[12][14]

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response. Certain quinazolinone derivatives have been found to suppress the activation of NF-κB, thereby downregulating the expression of various inflammatory genes.[12][14]

Preclinical Evidence of Anti-inflammatory Effects

In vivo studies using animal models of inflammation, such as the carrageenan-induced paw edema model, have demonstrated the significant anti-inflammatory effects of quinazolinone derivatives.[13] These compounds have been shown to reduce paw edema, inflammatory pain, and vascular permeability.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (this compound derivatives) or a vehicle control intraperitoneally or orally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Antimicrobial Potential of this compound Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity.[15][16]

Spectrum of Activity: Antibacterial and Antifungal Effects

Various substituted quinazolinones have been reported to exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[10][15]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the phenyl ring. For instance, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance the antimicrobial potency.[16]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents.

Influence of Substituents on the Phenyl Ring

Substitutions on the 2-phenyl ring can significantly impact the anticancer and antimicrobial activities. For example, the introduction of halogen atoms (F, Cl, Br) or methoxy groups at different positions of the phenyl ring has been shown to modulate the biological potency.[3][17]

Impact of Modifications at Other Positions

Modifications at the 3 and 4-positions of the quinazoline ring are also crucial for activity. For instance, the introduction of different amino side chains at the 4-position can lead to potent EGFR inhibitors.[18]

SAR Summary Diagram

Caption: Structure-Activity Relationship (SAR) summary for this compound derivatives.

Future Perspectives and Drug Development Opportunities

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of derivatives to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to assess the in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

References

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 14. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury (Journal Article) | ETDEWEB [osti.gov]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Investigating the In Vitro Anticancer Potential of 6-Methyl-2-phenylquinazoline

This document provides a detailed technical framework for the comprehensive in vitro evaluation of 6-Methyl-2-phenylquinazoline, a novel compound within the broader class of quinazoline derivatives known for their significant anticancer properties. For researchers, scientists, and drug development professionals, this guide outlines the critical experimental workflows, explains the scientific rationale behind methodological choices, and offers insights into potential mechanisms of action based on the established pharmacology of the quinazoline scaffold.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a recurring motif in a multitude of clinically approved and investigational anticancer agents.[1] This heterocyclic scaffold has proven to be a versatile platform for designing targeted therapies, largely due to its ability to fit into the ATP-binding pockets of various protein kinases.[2] Prominent examples like Gefitinib and Erlotinib have successfully targeted the Epidermal Growth Factor Receptor (EGFR), revolutionizing the treatment of certain cancers like non-small-cell lung cancer.[2][3] Beyond EGFR, quinazoline derivatives have been developed as potent inhibitors of other critical oncogenic signaling pathways, including the PI3K/Akt/mTOR cascade.[4][5]

Given this precedent, this compound emerges as a compound of significant interest. Its structural features suggest a potential for interaction with key oncogenic targets. This guide will systematically detail the necessary in vitro assays to elucidate its cytotoxic and cytostatic effects, identify its molecular targets, and characterize its mechanism of action.

Part 1: Foundational Analysis - Synthesis and Cytotoxicity Screening

The initial phase of investigation focuses on establishing the fundamental anticancer activity of this compound. This involves a robust synthesis and a broad-spectrum screening to determine its cytotoxic profile.

Chemical Synthesis

The synthesis of this compound can be approached through established methodologies for quinazoline ring formation. A common and effective route involves the condensation of an appropriately substituted aminobenzamide or aminobenzonitrile with a benzaldehyde derivative, followed by cyclization.[1][6]

A potential synthetic pathway is illustrated below:

Caption: Potential inhibition of the EGFR signaling pathway.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival that is frequently deregulated in cancer. [4][7]Several quinazoline-based compounds have been identified as potent inhibitors of PI3K isoforms. [5][8]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

To validate these potential mechanisms, Western blot analysis can be employed to measure the phosphorylation status of key proteins within these cascades. A reduction in the phosphorylated forms of EGFR, Akt, or downstream effectors like S6K in compound-treated cells would provide strong evidence of pathway inhibition. [4]

Conclusion and Future Directions

This guide provides a foundational, technically detailed roadmap for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on key oncogenic signaling pathways, researchers can build a comprehensive profile of the compound's activity. Positive and compelling data from these studies would justify advancing the compound to more complex investigations, including in vivo animal models, pharmacokinetic studies, and further lead optimization to enhance potency and selectivity. The quinazoline scaffold continues to be a rich source of novel cancer therapeutics, and a rigorous, methodical evaluation is the key to unlocking the potential of new derivatives like this compound.

References

-

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

National Institutes of Health (NIH). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. [Link] [6]32. PubMed. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. [Link]

-

ResearchGate. Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. [Link]

-

National Institutes of Health (NIH). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]

-

National Institutes of Health (NIH). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

-

National Institutes of Health (NIH). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

-

PubMed. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent. [Link]

-

National Institutes of Health (NIH). 6-Methyl-2,4-diphenylquinoline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 5. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Potential of 6-Methyl-2-phenylquinazoline Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Quinazoline derivatives have emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological properties, including significant antimicrobial effects.[1][2][3] This technical guide provides an in-depth exploration of the antimicrobial potential of a specific subclass: 6-Methyl-2-phenylquinazoline analogs. We will delve into the rationale behind their design, detailed synthetic methodologies, robust protocols for antimicrobial and cytotoxicity evaluation, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.

Introduction: The Quinazoline Scaffold as a Reservoir for Antimicrobial Agents

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[4] Its derivatives are known to possess diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and, critically, antimicrobial properties.[1][2] The antimicrobial efficacy of quinazolines and their quinazolinone counterparts often stems from their ability to interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or protein synthesis.[1][5]

The selection of the this compound framework for this guide is deliberate. The substitution pattern on the quinazoline ring profoundly influences biological activity.[1][6][7] The presence of a methyl group at the 6-position and a phenyl ring at the 2-position offers a foundational structure with significant potential for chemical modification to enhance potency and selectivity. This guide will provide the scientific underpinnings and practical methodologies to explore and exploit this chemical space.

Synthesis and Characterization of this compound Analogs

The synthesis of this compound analogs can be approached through various established organic chemistry routes. A common and effective method involves the cyclization of appropriately substituted anthranilic acid derivatives. The general synthetic pathway allows for the introduction of diverse substituents on both the quinazoline core and the 2-phenyl ring, enabling the creation of a focused library for SAR studies.

General Synthetic Protocol

A frequently employed synthetic route is the Niementowski quinazoline synthesis or variations thereof, which involves the reaction of an anthranilic acid with an amide.[3] For the specific synthesis of 2-substituted quinazolines, a multi-step process is often required.

Step-by-Step Synthesis Protocol:

-

Starting Material Preparation: The synthesis typically begins with a substituted anthranilic acid, in this case, 5-methylanthranilic acid, to introduce the methyl group at the desired position on the quinazoline ring.

-

Amide Formation: The anthranilic acid is reacted with a benzoyl chloride derivative (to introduce the 2-phenyl group) in the presence of a base like pyridine to form the corresponding 2-benzamido-5-methylbenzoic acid.

-

Cyclization: The intermediate is then cyclized to form the quinazolin-4-one ring. This can be achieved by heating with acetic anhydride.

-

Conversion to Quinazoline: The resulting 6-methyl-2-phenylquinazolin-4(3H)-one can be converted to the target this compound scaffold through further chemical modifications, such as chlorination followed by reductive dehalogenation, if the non-oxo form is desired.

It is crucial to monitor each reaction step using techniques like Thin Layer Chromatography (TLC) and to purify the intermediates and final products via column chromatography or recrystallization. Characterization of the final compounds should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound analogs.

In Vitro Evaluation of Antimicrobial Potential

A systematic evaluation of the antimicrobial activity of the synthesized analogs is paramount. This involves determining their potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antibacterial and antifungal activity.[7][8]

Minimum Inhibitory Concentration (MIC) Determination Protocol

The broth microdilution method is a widely used and reproducible technique for determining MIC values.[8][9]

Step-by-Step MIC Protocol:

-

Preparation of Bacterial/Fungal Inoculum: From a fresh 18-24 hour culture on an appropriate agar plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation and Serial Dilution: Prepare a stock solution of each test compound (e.g., in DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8] This can be assessed visually or by using an indicator dye like resazurin.[9]

Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinazoline analogs.

Structure-Activity Relationship (SAR) Analysis

The data generated from the MIC assays are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to identify the chemical features of the molecules that are essential for their antimicrobial activity.[6][10]

Key Structural Modifications and Expected Outcomes

-

Substituents on the 2-phenyl ring: The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of substituents on the 2-phenyl ring can significantly impact activity. For instance, halogen atoms or nitro groups might enhance potency.[11]

-

Modifications on the Quinazoline Core: While this guide focuses on the 6-methyl variant, exploring other substitutions on the benzene portion of the quinazoline ring (e.g., at positions 7 or 8) can modulate activity and selectivity. Halogen substitutions at position 6 have been shown to be beneficial in some quinazolinone series.[1]

-

Lipophilicity: The overall lipophilicity of the analogs, often expressed as logP, plays a critical role in their ability to penetrate microbial cell membranes.[5]

Data Presentation for SAR Analysis

Summarizing the MIC data in a structured table is essential for a clear comparison and effective SAR analysis.

| Compound ID | R (Substitution on 2-phenyl ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| QA-01 | H | 64 | >128 | 128 |

| QA-02 | 4-Cl | 16 | 64 | 32 |

| QA-03 | 4-NO₂ | 8 | 32 | 16 |

| QA-04 | 4-OCH₃ | 32 | >128 | 64 |

| Reference | Ciprofloxacin | 1 | 0.5 | NA |

| Reference | Fluconazole | NA | NA | 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxicity Assessment: A Critical Step for Drug Development

A potent antimicrobial compound is only viable as a therapeutic candidate if it exhibits minimal toxicity to host cells.[12][13] Therefore, cytotoxicity assays are an indispensable part of the evaluation process.[14]

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Step-by-Step MTT Assay Protocol:

-

Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline analogs (similar to the MIC assay range) for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.

Relationship between Antimicrobial Activity and Cytotoxicity

Caption: The relationship between antimicrobial potency (MIC) and cytotoxicity (IC50) determines the therapeutic index.

A high therapeutic index (IC₅₀/MIC) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to host cells.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the investigation of this compound analogs as a promising class of antimicrobial agents. By following the detailed protocols for synthesis, antimicrobial screening, and cytotoxicity evaluation, researchers can systematically explore the potential of this scaffold. The key to success lies in the iterative process of SAR analysis, where insights from biological testing inform the design and synthesis of next-generation analogs with improved potency, a broader spectrum of activity, and an enhanced safety profile. Future work should focus on elucidating the precise mechanism of action of the most promising leads and evaluating their efficacy in in vivo models of infection. The quinazoline scaffold continues to be a rich source of therapeutic innovation, and the this compound series represents a valuable frontier in the ongoing battle against infectious diseases.

References

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.

- Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents.

- A Comparative Guide to Structure-Activity Relationships of 4(3H)-Quinazolinone Antibacterials. Benchchem.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Protocols.

- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.

- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.

- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.

- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to Exploring the Mechanism of Action of 6-Methyl-2-phenylquinazoline

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[2] Derivatives of quinazoline have been successfully developed into approved drugs for various diseases, particularly in oncology.[3][4] The broad therapeutic potential of the quinazoline family encompasses anticancer[3][4], anti-inflammatory[2][5], antiviral[2], and neurological applications.[6]

This compound represents a specific analog within this broad class of compounds. While the precise mechanism of action for this particular molecule is still an active area of investigation, the extensive research on related quinazoline derivatives provides a strong foundation for exploring its potential biological targets and signaling pathways. This guide will delve into the plausible mechanisms of action for this compound, drawing upon the established activities of its structural analogs. We will explore potential pathways, from the induction of apoptosis in cancer cells to epigenetic modulation, and provide detailed experimental protocols for their investigation.

Plausible Mechanistic Pathways Based on Analog Studies

The diverse biological effects of quinazoline derivatives suggest that this compound could act through one or more of the following mechanisms.

Anticancer Activity via Apoptosis Induction and Cell Cycle Regulation

A prominent and well-documented activity of many quinazoline derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells.[3][7] Studies on various analogs have demonstrated that these compounds can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][7] This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The induction of apoptosis by quinazolines often involves an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase.[7]

Furthermore, quinazoline derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[3] The specific phase of arrest can depend on the substitution pattern of the quinazoline core and the cancer cell type.

Figure 2: Integrated Experimental Workflow.

Quantitative Data on Quinazoline Derivatives

To provide context for the potential potency of this compound, the following table summarizes the reported IC50 values for various quinazoline analogs against different cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2-Phenylquinazolin-4(3H)-one derivative | MGC-803 | 6.23 | [3] |

| 2-Phenylquinazolin-4(3H)-one derivative | MGC-803 | 0.85 | [3] |

| 6-methylquinazolin-4(3H)-one derivative | BRD4 | 0.60 | [8] |

| 2,4-diamino-N,N-disubstituted quinazoline | MCF-7 | 1.0 - 14.3 | [9] |

| 2,4-bis-phenylquinazoline derivative | HeLa | 0.50 | [10] |

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be fully elucidated, the wealth of data on the quinazoline scaffold provides several plausible and compelling avenues for investigation. The most prominent potential mechanisms include the induction of apoptosis, cell cycle arrest, epigenetic modulation via bromodomain inhibition, and kinase inhibition.

Future research should focus on a systematic evaluation of these possibilities using the integrated workflow outlined above. Target identification studies, such as affinity-based proteomics, will be crucial in pinpointing the direct molecular interactors of this compound. Subsequently, validation of these targets in cellular and in vivo models will be essential to confirm the mechanism of action and to further explore the therapeutic potential of this promising compound.

References

-

Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate. [Link]

-

Various Authors. (2018). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Basic and Clinical Pharmacy. [Link]

-

Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

-

Various Authors. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]

-

Various Authors. (2020). Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway. NIH. [Link]

-

Various Authors. (2012). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. NIH. [Link]

-

Various Authors. (2020). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. [Link]

-

Various Authors. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. PubMed. [Link]

-

Various Authors. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 10. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Investigation of 6-Methyl-2-phenylquinazoline: An In-depth Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characterization of 6-Methyl-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1][2] The strategic placement of substituents on the quinazoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties, leading to a wide array of applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The specific compound, this compound, combines the quinazoline core with a methyl group at the 6-position and a phenyl group at the 2-position. These substitutions are expected to influence its electronic distribution, conformation, and ultimately, its biological activity. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule.

This guide will systematically dissect the expected spectroscopic signatures of this compound, providing a predictive framework for its analysis. We will delve into the causality behind experimental choices and offer a self-validating system of protocols for acquiring and interpreting high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronic effects of the heterocyclic ring system and the phenyl substituent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.0 - 8.2 | d | ~ 1-2 |

| H-7 | ~ 7.6 - 7.8 | dd | ~ 8-9, ~ 1-2 |

| H-8 | ~ 7.8 - 8.0 | d | ~ 8-9 |

| H-4 | ~ 9.3 - 9.5 | s | - |

| Methyl Protons (-CH₃) | ~ 2.5 | s | - |

| Phenyl Protons (ortho) | ~ 8.4 - 8.6 | m | - |

| Phenyl Protons (meta, para) | ~ 7.4 - 7.6 | m | - |

Justification of Predictions: The aromatic protons on the quinazoline ring are expected to resonate in the downfield region (δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The proton at the 4-position (H-4) is anticipated to be the most deshielded due to its proximity to the nitrogen atoms. The methyl protons will appear as a singlet in the upfield region (~2.5 ppm). The phenyl protons will exhibit complex multiplets, with the ortho protons being the most deshielded due to their proximity to the quinazoline ring. These predictions are based on the analysis of similar quinazoline derivatives.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A high-field NMR spectrometer is essential for good sensitivity and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 162 |

| C-4 | ~ 155 - 157 |

| C-4a | ~ 122 - 124 |

| C-5 | ~ 128 - 130 |

| C-6 | ~ 138 - 140 |

| C-7 | ~ 132 - 134 |

| C-8 | ~ 126 - 128 |

| C-8a | ~ 150 - 152 |

| Methyl Carbon (-CH₃) | ~ 21 - 23 |

| Phenyl Carbon (ipso) | ~ 137 - 139 |

| Phenyl Carbons (ortho) | ~ 128 - 130 |

| Phenyl Carbons (meta) | ~ 129 - 131 |

| Phenyl Carbon (para) | ~ 130 - 132 |

Justification of Predictions: The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) are expected at the lower field end of the spectrum. The carbons directly attached to nitrogen (C-2 and C-4) will be significantly deshielded. The methyl carbon will appear at the high-field end of the spectrum. The chemical shifts for the phenyl group carbons will be in the typical aromatic region. These predictions are informed by data from related substituted quinazolines and computational NMR prediction tools.[6][7][8][9][10]

Visualization 1: NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | C-H stretch | Aromatic (Quinazoline and Phenyl) |

| 2920-2980 | C-H stretch | Methyl (-CH₃) |

| 1610-1635 | C=N stretch | Quinazoline ring |

| 1565-1580 | C=C stretch | Aromatic rings |

| 1475-1520 | C=C stretch | Aromatic rings |

| 1300-1500 | In-plane C-H bending | Aromatic |

| 700-900 | Out-of-plane C-H bending | Aromatic |

Justification of Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[11][12] The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the quinazoline and phenyl rings will dominate the "fingerprint" region between 1400 and 1650 cm⁻¹.[13][14] Specifically, quinazolines typically show strong bands in the 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ regions.[13][14] The out-of-plane C-H bending vibrations in the lower wavenumber region can provide information about the substitution pattern of the aromatic rings.

Visualization 2: IR Spectroscopy Workflow

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like an LC-MS or GC-MS.

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) is a harder technique that induces more fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum of this compound

-

Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₅H₁₂N₂. The calculated monoisotopic mass is approximately 220.1000 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at this m/z value, confirming the elemental composition.[15] In a low-resolution spectrum, a peak at m/z = 220 will be prominent.

-

Key Fragmentation Pathways: The fragmentation of quinazoline derivatives is influenced by the stability of the heterocyclic ring system.[16] Common fragmentation patterns involve the loss of small neutral molecules or radicals. For this compound, some expected fragmentations include:

-

Loss of a methyl radical (-•CH₃): This would result in a fragment ion at m/z = 205.

-

Loss of HCN: Cleavage of the pyrimidine ring could lead to the loss of hydrogen cyanide, resulting in a fragment ion at m/z = 193.

-

Loss of the phenyl group (-C₆H₅): This would lead to a fragment at m/z = 143.

-

Retro-Diels-Alder (RDA) type fragmentation: This is a common pathway for heterocyclic systems, though less predictable in this specific case.

-

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 220 | [M]⁺˙ (Molecular Ion) |

| 219 | [M-H]⁺ |

| 205 | [M-CH₃]⁺ |

| 193 | [M-HCN]⁺ |

| 143 | [M-C₆H₅]⁺ |

| 116 | Further fragmentation |

Justification of Predictions: The proposed fragmentation patterns are based on the general principles of mass spectrometry of heterocyclic compounds and the stability of the resulting carbocations and radical cations.[17][18][19][20] The quinazoline ring provides a stable core, and fragmentation is likely to be initiated by cleavage of the weaker bonds or rearrangement processes.

Visualization 3: Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups and the aromatic nature of the compound. Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways. By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the structure and purity of this compound, a crucial prerequisite for its further investigation and application in various scientific fields.

References

-

Ionescu, D., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2314. [Link]

-

Royal Society of Chemistry. (2023). Supporting Information for [Title of Paper]. [Link]

-

Ionescu, D., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

-

Mphahlele, M. J., et al. (2017). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 22(11), 1893. [Link]

-

Panicker, C. Y., et al. (2015). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Journal of Molecular Structure, 1094, 13-23. [Link]

-

Kwiecień, A. (2016). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

-

Al-Amiery, A. A., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(4), 861-870. [Link]

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

-

Arjunan, V., et al. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry, 27(12), 4477-4484. [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. [Link]

-

Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 41st AIAA aerospace sciences meeting and exhibit. [Link]

-

Wang, Y., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8201. [Link]

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

-

Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834-4838. [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 1 [G1]. [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 35(1), 349-357. [Link]

-

ChemSynthesis. (n.d.). 6-methyl-2,4-diphenylquinazoline. [Link]

-

Wang, Y., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega, 7(18), 15995-16003. [Link]

-

ChemSynthesis. (n.d.). This compound. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 264-276. [Link]

-

Matulaitis, T., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1144-1153. [Link]

-

Mohamed, T. A., et al. (2017). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1130, 890-901. [Link]

-

SpectraBase. (n.d.). 6-Methyl-2-phenylquinoline. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-2-phenylquinoline. PubChem. [Link]

-

Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6599. [Link]

-

Kumar, A., et al. (2012). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 22(2), 1143-1147. [Link]

-

Guan, Y., et al. (2021). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 17(5), 3027-3037. [Link]

-

Zhernenkov, M., et al. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics, 15(1), 1-10. [Link]

-

Al-Obaid, A. M., et al. (2017). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1129-1141. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Fiveable. (n.d.). Fragmentation Patterns Definition. [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). [Link]

-

Wang, Y., et al. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorinated 4-Aminoquinazolines. ACS Omega, 3(4), 4381-4389. [Link]

-

Shi, L., et al. (2007). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2559. [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

-

Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6646. [Link]

-

Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex | MDPI [mdpi.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. escholarship.org [escholarship.org]

- 8. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 16. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fiveable.me [fiveable.me]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. whitman.edu [whitman.edu]

A Technical Guide to the Initial Kinase Inhibition Screening of 6-Methyl-2-phenylquinazoline

Abstract